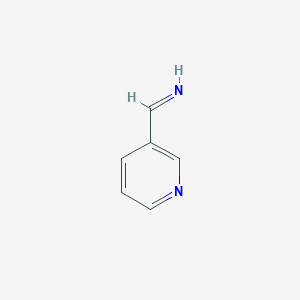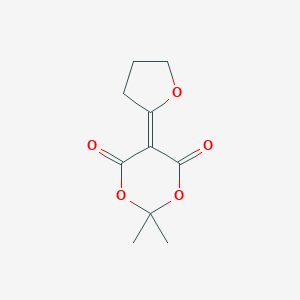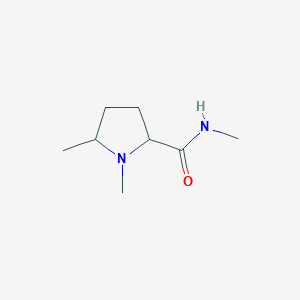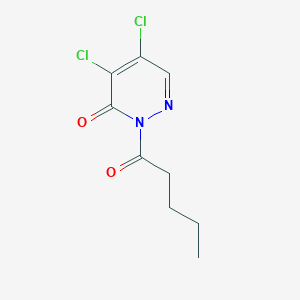
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone, also known as DCP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DCP has been found to exhibit potent biological activities, making it a promising candidate for use in pharmaceuticals, agrochemicals, and other industries.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cell signaling pathways. For example, 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression.
Biochemical and Physiological Effects:
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce oxidative stress. In vivo studies have shown that 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone can inhibit tumor growth, reduce inflammation, and protect against oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone in lab experiments is its potent biological activities, which can provide valuable insights into various cellular processes. Additionally, 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is its potential toxicity, which could limit its use in certain experiments. Additionally, the mechanism of action of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone. One area of interest is the development of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone and its potential toxic effects. Finally, the potential applications of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone in the agrochemical and food industries should be further explored.
Synthesis Methods
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone can be synthesized through a multistep process starting with the reaction of 2,3-dichloropyridine with 1-pentanone, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The yield of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone obtained from this method is around 60%, making it a relatively efficient process for large-scale production.
Scientific Research Applications
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields. In pharmaceuticals, 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for use in agrochemicals. Additionally, 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been found to have antioxidant properties, which could be useful in the food industry.
properties
CAS RN |
155164-65-1 |
|---|---|
Product Name |
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone |
Molecular Formula |
C9H10Cl2N2O2 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
4,5-dichloro-2-pentanoylpyridazin-3-one |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-2-3-4-7(14)13-9(15)8(11)6(10)5-12-13/h5H,2-4H2,1H3 |
InChI Key |
IRTYFKFEHWLYEZ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Canonical SMILES |
CCCCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Other CAS RN |
155164-65-1 |
synonyms |
4,5-dichloro-2-pentanoyl-pyridazin-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






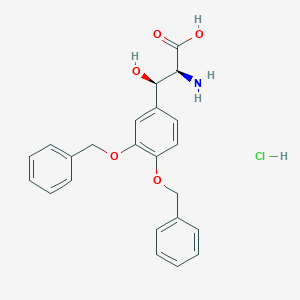

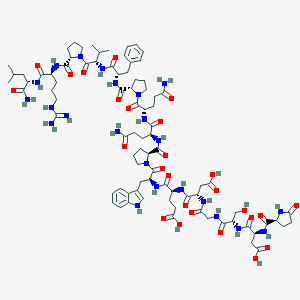

![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
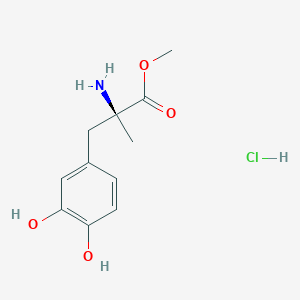
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)
